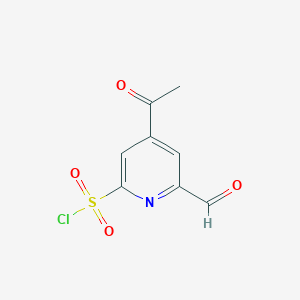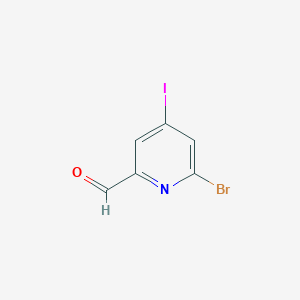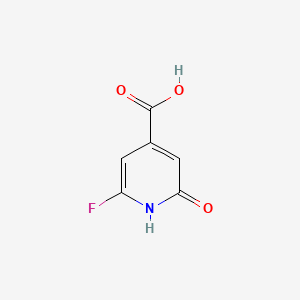![molecular formula C20H17NO3S B14860200 (1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)
(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclopropane ring, a benzothiophene moiety, and a carboxylic acid functional group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene moiety or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
Uniqueness
(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, benzothiophene moiety, and carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17NO3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1S,2R)-2-[[4-(6-methyl-1-benzothiophen-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H17NO3S/c1-11-2-3-13-9-18(25-17(13)8-11)12-4-6-14(7-5-12)21-19(22)15-10-16(15)20(23)24/h2-9,15-16H,10H2,1H3,(H,21,22)(H,23,24)/t15-,16+/m1/s1 |
InChI Key |
MCNSRPRNSBNEIF-CVEARBPZSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)NC(=O)[C@@H]4C[C@@H]4C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)NC(=O)C4CC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


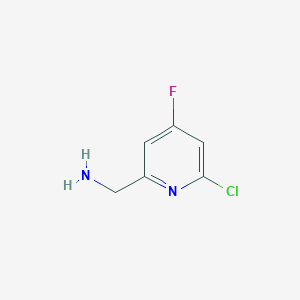
![1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione](/img/structure/B14860143.png)

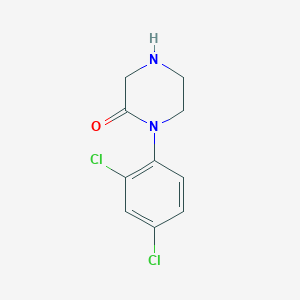
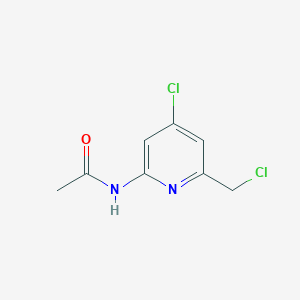

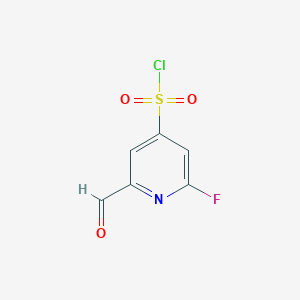
![4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B14860182.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B14860184.png)
![9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate](/img/structure/B14860192.png)
![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide](/img/structure/B14860198.png)
